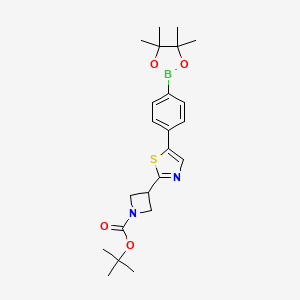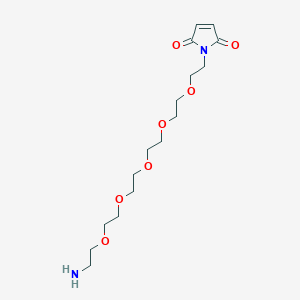![molecular formula C38H50FeOP2 B13716722 (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-®-Josiphos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is a member of the Josiphos family of ligands, which are known for their high efficiency and selectivity in various chemical reactions. The compound is characterized by its unique stereochemistry, which allows it to induce chirality in the products of the reactions it catalyzes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-Josiphos typically involves the reaction of a chiral phosphine with a suitable chiral auxiliary. The process often requires precise control of reaction conditions, including temperature, solvent, and the presence of catalysts. One common method involves the use of a palladium-catalyzed coupling reaction, which ensures high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-®-Josiphos is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to maintain the stringent conditions required for the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and stereochemistry of the product.
化学反応の分析
Types of Reactions
(S)-®-Josiphos undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It is also involved in reduction reactions, where it helps in the selective reduction of substrates.
Substitution: The ligand can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving (S)-®-Josiphos include palladium, platinum, and rhodium complexes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the ligand. Solvents like toluene, dichloromethane, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from reactions involving (S)-®-Josiphos are often chiral compounds with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
科学的研究の応用
(S)-®-Josiphos has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, enabling the synthesis of chiral molecules with high selectivity.
Biology: The ligand is used in the synthesis of biologically active compounds, including drugs and natural products.
Medicine: (S)-®-Josiphos is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is used in the production of fine chemicals and agrochemicals, where its ability to induce chirality is highly valued.
作用機序
The mechanism of action of (S)-®-Josiphos involves its coordination to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing chirality in the product. The ligand’s stereochemistry plays a crucial role in determining the selectivity and efficiency of the reaction. Molecular targets include various transition metals, such as palladium, platinum, and rhodium, which facilitate the catalytic process.
類似化合物との比較
Similar Compounds
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high selectivity.
DIPAMP: A chiral ligand used in hydrogenation reactions.
TADDOL: A chiral auxiliary used in various asymmetric transformations.
Uniqueness of (S)-®-Josiphos
(S)-®-Josiphos stands out due to its high efficiency and selectivity in a wide range of reactions. Its unique stereochemistry allows for the synthesis of products with high enantiomeric excess, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in different types of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial settings.
特性
分子式 |
C38H50FeOP2 |
|---|---|
分子量 |
640.6 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3; |
InChIキー |
YOYYLEHTACDQJL-UHFFFAOYSA-N |
正規SMILES |
CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


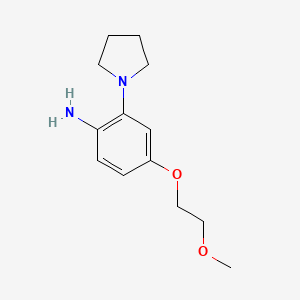

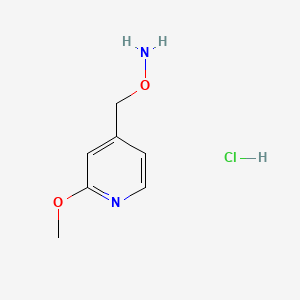

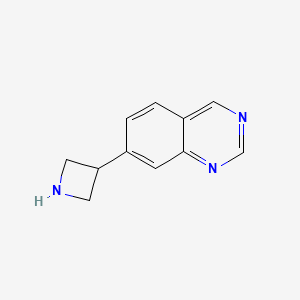

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)



